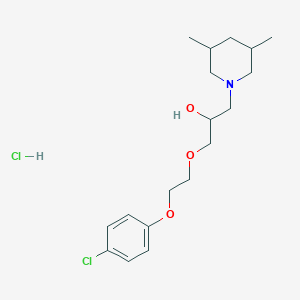![molecular formula C25H26ClN7O B2886841 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide CAS No. 1021094-21-2](/img/structure/B2886841.png)
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide is a complex organic molecule. It stands out due to its unique structure, which involves a combination of aromatic, heterocyclic, and amide groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide typically begins with the preparation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the condensation of 4-chlorobenzoyl chloride with 1-benzylpiperazine to yield an intermediate. This intermediate is then coupled with a suitable pyrazolo[3,4-d]pyrimidine derivative under controlled conditions to form the final product. The reaction is generally carried out in a solvent like dimethylformamide (DMF) with catalysts such as triethylamine (TEA) under inert conditions.
Industrial Production Methods
For large-scale production, automated synthesis techniques, and high-throughput screening methods can be employed. The key is maintaining the reaction environment to ensure high yield and purity. Methods like recrystallization and chromatography are essential to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the benzylpiperazine moiety, leading to the formation of hydroxylated derivatives.
Reduction: : The compound can also be reduced under mild conditions to form various reduced products.
Substitution: : Electrophilic and nucleophilic substitutions are feasible, particularly at the chlorobenzamide and pyrazolo[3,4-d]pyrimidine regions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, Jones reagent
Reduction: : Lithium aluminium hydride, hydrogen gas with palladium catalyst
Substitution: : Alkyl halides, acyl chlorides, and organometallic reagents
Major Products
Hydroxylated benzylpiperazine derivatives
Reduced amide forms
Various substituted derivatives with functional groups altering the chemical and physical properties
科学的研究の応用
Chemistry
This compound is used as a precursor in the synthesis of more complex molecules. Its structure serves as a basis for developing novel heterocyclic compounds.
Biology
In biological research, this compound acts as a molecular probe for studying receptor-ligand interactions due to its ability to bind specific proteins or enzymes.
Medicine
Industry
The compound is used in the development of specialty chemicals and advanced materials.
作用機序
The compound exerts its effects by binding to specific molecular targets, such as G-protein-coupled receptors or ion channels. This binding can either activate or inhibit the biological pathway, depending on the nature of the interaction. The molecular pathways involved may include signal transduction cascades leading to physiological responses.
類似化合物との比較
Similar Compounds
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-bromobenzamide
Highlighting Uniqueness
Compared to other similar compounds, N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide features a chlorobenzamide moiety, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This specific structural component may confer unique binding affinities and biological activities not seen with other analogs.
This compound is a fascinating subject in both scientific research and industrial applications. Its intricate structure and versatile reactivity make it a valuable asset in various fields, from chemistry to medicine.
特性
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN7O/c26-21-8-4-7-20(15-21)25(34)27-9-10-33-24-22(16-30-33)23(28-18-29-24)32-13-11-31(12-14-32)17-19-5-2-1-3-6-19/h1-8,15-16,18H,9-14,17H2,(H,27,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMKTBNETYXHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one](/img/structure/B2886759.png)
![N-(1-{3'-chloro-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2886761.png)
![6-(morpholin-4-yl)-3-[2-(pyrrolidin-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2886762.png)

![4-(propan-2-yloxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)benzamide](/img/structure/B2886765.png)



![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2886774.png)


![3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2886779.png)

![5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2886781.png)
